molecular formula C10H18O2 B8372177 2-Propyl-6-heptenoic acid

2-Propyl-6-heptenoic acid

Cat. No. B8372177
M. Wt: 170.25 g/mol
InChI Key: RGJRCYPXGGEZHF-UHFFFAOYSA-N
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Patent
US04443365

Procedure details

A mixture of methyl 2-propyl-6-heptenoate (1.8 g), sodium hydroxide (0.65 g), water (2 ml) and ethanol (100 ml) was heated under reflux for 2 hours. The solvent was removed under reduced pressure and the resulting residue was shaken with water and hexane. The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was dried and concentrated to give oil of 2-propyl-6-heptenoic acid (1.25 g).
Name
methyl 2-propyl-6-heptenoate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])[C:5]([O:7]C)=[O:6])[CH2:2][CH3:3].[OH-].[Na+].O>C(O)C>[CH2:1]([CH:4]([CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13])[C:5]([OH:7])=[O:6])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
methyl 2-propyl-6-heptenoate
Quantity
1.8 g
Type
reactant
Smiles
C(CC)C(C(=O)OC)CCCC=C
Name
Quantity
0.65 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting residue was shaken with water and hexane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)O)CCCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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